17-Hydroxystearic acid

Vue d'ensemble

Description

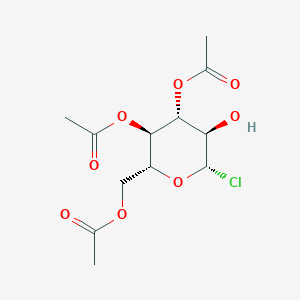

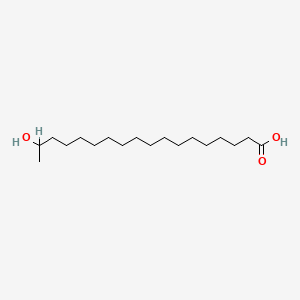

17-Hydroxystearic acid is a chemical compound with the molecular formula C18H36O3 . It has an average mass of 300.477 Da and a monoisotopic mass of 300.266449 Da . It is also known as 17-Hydroxyoctadecanoic acid .

Molecular Structure Analysis

17-Hydroxystearic acid has a complex molecular structure. It contains a total of 56 bonds, including 20 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

17-Hydroxystearic acid has a molecular formula of C18H36O3, with an average mass of 300.477 Da and a monoisotopic mass of 300.266449 Da . A study on the physical properties of a related compound, 12-Hydroxystearic acid, found that its properties could be fine-tuned by temperature .

Applications De Recherche Scientifique

Enzymatic Oxidation-Reduction

17-Hydroxystearic acid undergoes enzymatic oxido-reduction involving its conversion to 17-ketostearic acid and vice versa. This process is influenced by the presence of enzymes in the liver of rats and guinea pigs, demonstrating its potential role in biochemical pathways related to fatty acid metabolism (Björkhem & Hamberg, 1971).

Cosmetic Ingredient Safety

Hydroxystearic Acid, including 17-Hydroxystearic acid, is used as a surfactant–cleansing agent in cosmetic products. Safety assessments have indicated that it is safe for use in cosmetics, based on animal and clinical data. This underlines its application in the cosmetic industry for products requiring surfactant properties (Andersen, 1999).

Antiprotozoal Activity

Minquartynoic acid, which can be converted to 17-hydroxystearic acid, shows antimalarial and antileishmanial properties. This suggests that 17-hydroxystearic acid or its derivatives could have potential applications in the development of antiprotozoal treatments (Rasmussen et al., 2000).

Microbiological Oxidation

Microbial species like Torulopsis gropengiesseri can oxidize long-chain aliphatic compounds, including 17-hydroxystearic acid. This illustrates its role in microbial metabolism and potential applications in biotechnological processes (Jones, 1968).

Antiproliferative Activity in Cancer Cells

Derivatives of 17-Hydroxystearic acid, such as 9-Hydroxystearic acid, have shown antiproliferative effects against cancer cells, indicating potential therapeutic applications in oncology (Calonghi et al., 2019).

Microbial Hydration and Hydroxylation

Microbial processes can convert oleic acid to 10-hydroxystearic acid, a derivative of 17-hydroxystearic acid. This illustrates the role of microbes in the transformation of fatty acids, with implications for bioengineering and industrial applications (Yang, Dostal, & Rosazza, 1993).

Oleate Hydratase and Fatty Acid Transformation

The enzyme oleate hydratase can convert oleic acid into 10-hydroxystearic acid, demonstrating the enzymatic pathways for transforming fatty acids. This has potential applications in the production of hydroxystearic acids through biotechnological processes (Bevers et al., 2009).

Bioprocess Engineering

Bioprocess engineering using recombinant Escherichia coli has been developed to convert oleic acid into 10-hydroxystearic acid, highlighting its potential in industrial-scale production of hydroxystearic acids (Jeon et al., 2012).

Structural Characterizations in Chemistry

17-Hydroxystearic acid and its derivatives have been used in structural characterizations, such as in the study of lamellar structures in chemistry. This suggests its role in materials science and molecular chemistry (Kuwahara et al., 1996).

Oleic Acid Transformation in Microbiota

The transformation of oleic acid to hydroxystearic acids, including 10-hydroxystearic acid, by ruminal microorganisms in cattle demonstrates its significance in animal nutrition and microbiology (Jenkins et al., 2006).

Orientations Futures

The future directions of 17-Hydroxystearic acid research could involve further exploration of its physical properties and potential applications. For instance, a study on mixtures of stearic acid and 12-Hydroxystearic acid found that the structures of soft surfactant-based biomaterials could be tuned by temperature .

Propriétés

IUPAC Name |

17-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGPXFKOAGKQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxystearic acid | |

CAS RN |

4552-19-6 | |

| Record name | 17-Hydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXYSTEARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0217BD3D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.